Cas no 2228469-05-2 (2-1-(3-hydroxyphenyl)cyclopropyl-2-methoxyacetic acid)

2-1-(3-hydroxyphenyl)cyclopropyl-2-methoxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-1-(3-hydroxyphenyl)cyclopropyl-2-methoxyacetic acid
- EN300-1801118
- 2-[1-(3-hydroxyphenyl)cyclopropyl]-2-methoxyacetic acid
- 2228469-05-2
-
- Inchi: 1S/C12H14O4/c1-16-10(11(14)15)12(5-6-12)8-3-2-4-9(13)7-8/h2-4,7,10,13H,5-6H2,1H3,(H,14,15)
- InChI Key: RLRALDYCBWTZFL-UHFFFAOYSA-N
- SMILES: O(C)C(C(=O)O)C1(C2C=CC=C(C=2)O)CC1
Computed Properties
- Exact Mass: 222.08920892g/mol
- Monoisotopic Mass: 222.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8Ų
- XLogP3: 1.6
2-1-(3-hydroxyphenyl)cyclopropyl-2-methoxyacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1801118-0.25g |
2-[1-(3-hydroxyphenyl)cyclopropyl]-2-methoxyacetic acid |
2228469-05-2 | 0.25g |
$1525.0 | 2023-09-19 | ||
Enamine | EN300-1801118-2.5g |
2-[1-(3-hydroxyphenyl)cyclopropyl]-2-methoxyacetic acid |
2228469-05-2 | 2.5g |
$3249.0 | 2023-09-19 | ||
Enamine | EN300-1801118-10.0g |
2-[1-(3-hydroxyphenyl)cyclopropyl]-2-methoxyacetic acid |
2228469-05-2 | 10g |
$7128.0 | 2023-06-02 | ||
Enamine | EN300-1801118-0.1g |
2-[1-(3-hydroxyphenyl)cyclopropyl]-2-methoxyacetic acid |
2228469-05-2 | 0.1g |
$1459.0 | 2023-09-19 | ||
Enamine | EN300-1801118-0.5g |
2-[1-(3-hydroxyphenyl)cyclopropyl]-2-methoxyacetic acid |
2228469-05-2 | 0.5g |
$1591.0 | 2023-09-19 | ||
Enamine | EN300-1801118-1.0g |
2-[1-(3-hydroxyphenyl)cyclopropyl]-2-methoxyacetic acid |
2228469-05-2 | 1g |
$1658.0 | 2023-06-02 | ||
Enamine | EN300-1801118-5g |
2-[1-(3-hydroxyphenyl)cyclopropyl]-2-methoxyacetic acid |
2228469-05-2 | 5g |
$4806.0 | 2023-09-19 | ||
Enamine | EN300-1801118-10g |
2-[1-(3-hydroxyphenyl)cyclopropyl]-2-methoxyacetic acid |
2228469-05-2 | 10g |
$7128.0 | 2023-09-19 | ||
Enamine | EN300-1801118-0.05g |
2-[1-(3-hydroxyphenyl)cyclopropyl]-2-methoxyacetic acid |
2228469-05-2 | 0.05g |
$1393.0 | 2023-09-19 | ||
Enamine | EN300-1801118-5.0g |
2-[1-(3-hydroxyphenyl)cyclopropyl]-2-methoxyacetic acid |
2228469-05-2 | 5g |
$4806.0 | 2023-06-02 |
2-1-(3-hydroxyphenyl)cyclopropyl-2-methoxyacetic acid Related Literature
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
Additional information on 2-1-(3-hydroxyphenyl)cyclopropyl-2-methoxyacetic acid
Introduction to 2-1-(3-hydroxyphenyl)cyclopropyl-2-methoxyacetic acid (CAS No. 2228469-05-2)
2-1-(3-hydroxyphenyl)cyclopropyl-2-methoxyacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228469-05-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a cyclopropyl ring linked to a phenolic hydroxyl group and a methoxy-substituted acetic acid moiety, has garnered attention due to its structural complexity and potential biological activity. The presence of both aromatic and heterocyclic functional groups makes it a promising candidate for further investigation in drug discovery and development.
The structural framework of 2-1-(3-hydroxyphenyl)cyclopropyl-2-methoxyacetic acid incorporates several key pharmacophoric elements that are widely recognized for their role in modulating biological pathways. The cyclopropyl group, known for its ability to enhance metabolic stability and binding affinity, is particularly noteworthy. Additionally, the hydroxyl group at the 3-position of the phenyl ring introduces polarity and potential hydrogen bonding capabilities, which can influence interactions with biological targets. The methoxyacetic acid moiety further contributes to the molecule's solubility and reactivity, making it a versatile scaffold for medicinal chemistry modifications.
In recent years, there has been growing interest in developing novel therapeutic agents that leverage the unique properties of cyclopropyl-containing compounds. Studies have demonstrated that molecules incorporating cyclopropyl groups often exhibit improved pharmacokinetic profiles compared to their non-cyclopropyl counterparts. This is attributed to the rigidity of the cyclopropyl ring, which can enhance binding specificity to biological receptors. Furthermore, the electronic properties of the phenolic hydroxyl group and the methoxy substituent can be fine-tuned to optimize interactions with target enzymes or receptors.
Current research in the field of 2-1-(3-hydroxyphenyl)cyclopropyl-2-methoxyacetic acid is focused on exploring its potential as an intermediate in the synthesis of more complex drug candidates. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways. The hydroxyl group at the 3-position of the phenyl ring provides a site for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones to enhance potency and selectivity. Additionally, the methoxyacetic acid moiety can serve as a linker for attaching other functional groups, enabling the design of hybrid molecules with tailored biological activities.
The synthesis of 2-1-(3-hydroxyphenyl)cyclopropyl-2-methoxyacetic acid presents both challenges and opportunities for synthetic chemists. The incorporation of the cyclopropyl group requires careful consideration of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient routes to cyclopropanated compounds, including transition metal-catalyzed reactions and biocatalytic approaches. These methods have significantly improved access to complex structures like 2-1-(3-hydroxyphenyl)cyclopropyl-2-methoxyacetic acid, facilitating further exploration of its pharmacological potential.
One particularly promising area of investigation involves using 2-1-(3-hydroxyphenyl)cyclopropyl-2-methoxyacetic acid as a starting material for designing novel anti-inflammatory agents. Inflammatory processes are implicated in a wide range of diseases, including autoimmune disorders, neurodegenerative conditions, and chronic pain syndromes. By targeting key enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play critical roles in inflammation, researchers aim to develop more effective treatments with fewer side effects. The structural features of 2-1-(3-hydroxyphenyl)cyclopropyl-2-methoxyacetic acid make it an attractive scaffold for developing such inhibitors.
Another avenue of research focuses on exploring the compound's potential as an anticancer agent. Cancer is a complex disease characterized by uncontrolled cell growth and proliferation. Targeting specific enzymes or signaling pathways involved in cancer progression offers a rational approach to developing effective therapies. Preliminary studies have suggested that derivatives of 2-1-(3-hydroxyphenyl)cyclopropyl-2-methoxyacetic acid may exhibit inhibitory activity against kinases or other enzymes involved in tumor growth and metastasis. Further investigation into these mechanisms could lead to the discovery of novel anticancer drugs based on this scaffold.
The development of new drug candidates is often accompanied by rigorous computational studies to predict their biological activity and optimize their structure-function relationships. Molecular modeling techniques, such as docking simulations and quantum mechanical calculations, are commonly used to evaluate how 2-1-(3-hydroxyphenyl)cyclopropyl-2-methoxyacetic acid interacts with biological targets at the atomic level. These studies provide valuable insights into binding affinities, enzyme kinetics, and metabolic stability, guiding experimental efforts toward more effective drug candidates.
In conclusion, 2-1-(3-hydroxyphenyl)cyclopropyl-2-methoxyacetic acid (CAS No. 2228469-05-2) represents a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases, including inflammation and cancer. Ongoing research efforts are focused on elucidating its pharmacological properties, optimizing its synthesis, and exploring its applications in clinical settings. As our understanding of molecular interactions continues to advance, 2 - 1 - ( 3 - hydro x y p h e n y l ) c y c l o p r o p y l - 2 - m e t h o x y a c e t i c a c i d is poised to play a crucial role in shaping the future of medicine.
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